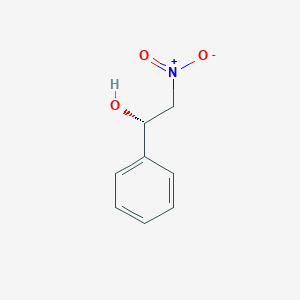

(s)-2-Nitro-1-phenylethanol

Description

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(1S)-2-nitro-1-phenylethanol |

InChI |

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |

InChI Key |

XUEWIQNQPBSCOR-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Copper-Salen Complexes

Chiral salen ligands coordinated to copper(II) ions have demonstrated moderate enantioselectivity for (S)-NPE. A study employing a salicylaldimine-Cu(II) catalyst in ethanol at room temperature yielded (S)-NPE with 70% ee and 99% conversion. However, solvent polarity significantly impacts stereochemical outcomes:

| Solvent | Temperature | Conversion | ee (%) |

|---|---|---|---|

| Ethanol | RT | 99% | 70 |

| Methanol | RT | 98% | 12 |

| Acetonitrile | RT | 0% | – |

Polar protic solvents like ethanol stabilize transition states favoring (S)-configuration, while methanol disrupts chiral induction.

DNA-Based Catalysts

Single-stranded DNA scaffolds non-covalently bound to copper ions have enabled racemic synthesis of NPE with 60–90% yields but negligible enantioselectivity. This method remains limited to proof-of-concept applications.

Biocatalytic Synthesis Using Hydroxynitrile Lyases (HNLs)

Enzymatic approaches leveraging HNLs from Arabidopsis thaliana (AtHNL) achieve superior stereocontrol. AtHNL catalyzes the retro-Henry reaction, resolving racemic NPE into (S)-enantiomers via C–C bond cleavage.

Immobilized AtHNL Systems

Immobilizing AtHNL on epoxy-functionalized carriers enhanced operational stability, enabling a 2.3-fold increase in total turnover number (TTN) compared to free enzymes. Optimized conditions (pH 5.5, 25°C) yielded (S)-NPE with 99% ee at 47% conversion:

| Enzyme Form | TTN | ee (%) | Conversion |

|---|---|---|---|

| Free AtHNL | 1,200 | 99 | 47% |

| Immobilized | 2,760 | 99 | 47% |

This system’s scalability is constrained by moderate conversion rates, necessitating iterative recycling of the unresolved (R)-enantiomer.

Granulicella tundricola HNL-3V

A biphasic system (MTBE/KPi buffer) with G. tundricola HNL-3V produced (R)-NPE with >99% ee, highlighting the need for S-selective HNLs.

Kinetic Resolution via Enzymatic Transesterification

Lipases from Burkholderia cepacia (BCL) resolve racemic NPE through enantioselective transesterification. BCL preferentially acylates (R)-NPE, enriching the (S)-enantiomer in the unreacted fraction.

Solvent and Substrate Engineering

Reaction media critically influence selectivity. tert-Butyl methyl ether (MTBE) optimized enantioselectivity factors (E) > 200:

| Acyl Donor | Solvent | E | ee (%) |

|---|---|---|---|

| Vinyl acetate | MTBE | >200 | >99 |

| Vinyl butyrate | Toluene | 150 | 98 |

BCL’s rigid active site accommodates (R)-NPE’s nitro group, while steric hindrance excludes the (S)-enantiomer.

Chemical Resolution Techniques

Classical resolution using chiral acids remains a cost-effective alternative for small-scale production.

Diastereomeric Salt Formation

Reacting racemic NPE with (−)-dibenzoyl-L-tartaric acid in ethanol yielded diastereomeric salts, separated via fractional crystallization. The (S)-enantiomer was recovered with 95% ee and 40% yield.

Chromatographic Separation

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve NPE enantiomers on preparative scales. A hexane/isopropanol (90:10) mobile phase achieved baseline separation with 98% ee.

Comparative Analysis of Preparation Methods

| Method | ee (%) | Yield | Scalability | Cost |

|---|---|---|---|---|

| AtHNL Kinetic Resolution | 99 | 47% | Moderate | High |

| BCL Transesterification | >99 | 50% | High | Medium |

| Cu-Salen Catalysis | 70 | 99% | High | Low |

| Chemical Resolution | 95 | 40% | Low | Low |

Biocatalytic methods excel in enantiopurity but face yield limitations. Asymmetric catalysis offers high yields with moderate ee, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Nitro-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: Converts the alcohol group to a carbonyl group.

Reduction: Reduces the nitro group to an amine.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are often used.

Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.

Major Products Formed

Oxidation: Produces 1-phenyl-2-nitroacetone.

Reduction: Yields 1-phenyl-2-aminoethanol.

Substitution: Results in various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Overview

- Molecular Formula : CHNO

- Molecular Weight : 181.16 g/mol

- Structure : Contains both a nitro group (-NO) and a hydroxyl group (-OH), contributing to its reactivity and biological activity.

Chemistry

(S)-2-Nitro-1-phenylethanol is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo enantioselective transformations makes it valuable for producing enantiopure compounds .

Biology

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . It has been shown to inhibit the growth of pathogenic fungi and bacteria, suggesting potential therapeutic applications .

Medicine

Ongoing research explores its potential as a precursor for synthesizing biologically active molecules. The anti-inflammatory properties of related compounds have been investigated, indicating that this compound may possess similar mechanisms .

Industry

In industrial settings, this compound serves as a building block for fine chemicals, contributing to the production of more complex chemical structures .

Case Study 1: Enantioselective Synthesis Using HNLs

A study investigated the use of HNL from Arabidopsis thaliana for the kinetic resolution of racemic this compound. The optimized conditions yielded (S)-NPE with up to 99% enantiomeric excess and 47% conversion . This demonstrates the efficiency of biocatalysis in producing high-purity compounds.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various strains of bacteria and fungi. The compound's ability to inhibit microbial growth positions it as a candidate for further therapeutic development .

Case Study 3: Anti-inflammatory Effects

A related compound, 1-nitro-2-phenylethane, was evaluated for its anti-inflammatory effects in rat models. Doses administered showed significant reductions in inflammation, suggesting that this compound may exhibit similar properties .

Mechanism of Action

The mechanism by which (s)-2-Nitro-1-phenylethanol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Enantioselectivity :

- Enzymatic methods (AtHNL, GtHNL-3V, lipases) consistently achieve >90% e.e. , outperforming most chemical catalysts (e.g., Cu(II) complexes: 39–90% e.e. ) .

- Base additives in Cu(II)-catalyzed systems enhance reaction rates and selectivity, narrowing the gap with enzymatic approaches .

Productivity :

- Flow systems with immobilized GtHNL-3V improve productivity by 65× compared to batch processes, highlighting the advantage of continuous manufacturing .

- Chemical methods (e.g., Zn(II)-to-Cu(II) transmetalation catalysts) achieve 87% conversion in protic solvents but require 24 h at 60°C .

Stability and By-Products :

- β-Nitro alcohols like NPE are prone to dehydration. For example, SHC-catalyzed Henry reactions yield 67% β-nitrostyrene within 2 h, emphasizing the need for optimized conditions to stabilize NPE .

- Enzymatic systems (e.g., GtHNL-3V) minimize side reactions due to milder conditions and precise stereocontrol .

Solvent Effects: Protic solvents (water, methanol) favor higher yields in nitroaldol reactions, whereas aprotic solvents (THF, acetonitrile) reduce efficiency .

Q & A

Q. What are the standard synthetic protocols for preparing (S)-2-nitro-1-phenylethanol, and how is enantioselectivity achieved?

The asymmetric Henry reaction is a primary method for synthesizing this compound. Copper(II) complexes with salicylaldimine ligands (e.g., 2b-Cu(OAc)₂·H₂O) catalyze this reaction. For example, using 10 mol% catalyst in ethanol at room temperature yields 99% product with 70% enantiomeric excess (ee) . Solvent choice is critical: methanol achieves 98% conversion but only 12% ee, while non-polar solvents like THF or toluene show no activity . Reaction conditions (temperature, solvent polarity) must be optimized to balance yield and stereoselectivity.

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (¹H NMR) is routinely used. Peaks at δH 7.40–7.34 (aromatic protons), 5.46–5.43 (methine proton), and 4.63–4.48 (methylene protons) confirm the backbone. Anti-diastereomers produce distinct peaks (e.g., a' and f' in spectra), enabling diastereomeric ratio analysis . High-resolution mass spectrometry (HRMS) further validates molecular weight (observed m/z 190.0478 vs. calculated 190.0480 for C₈H₉NO₃ + Na⁺) .

Q. What non-enzymatic side reactions compete during synthesis?

Non-enzymatic water addition to intermediates (e.g., compound 5a) generates 2-nitro-1-phenylethanol as a byproduct. This underscores the need for anhydrous conditions or enzymatic stabilization to minimize racemization .

Advanced Research Questions

Q. How can enzymatic resolution improve enantiomeric excess in this compound synthesis?

Arabidopsis thaliana hydroxynitrile lyase (AtHNL) catalyzes kinetic resolution of racemic 2-nitro-1-phenylethanol. By selectively cleaving the (R)-enantiomer into benzaldehyde and nitromethane, (S)-NPE is obtained with 99% ee at 47% conversion . Optimizing pH (5.5–7.2), substrate concentration (0.5–6 mM), and enzyme loading (up to 5 μM) enhances specificity .

Q. What mechanistic insights explain stereochemical outcomes in copper-catalyzed Henry reactions?

Density functional theory (DFT) studies propose a distorted square-planar copper intermediate. The nitronate anion coordinates to Cu via oxygen, while benzaldehyde occupies the equatorial position. A six-membered transition state directs nitronate attack on the aldehyde’s si-face, favoring (R)-configuration. Post-reaction workup (e.g., acid quenching) preserves stereochemistry .

Q. How do tandem Henry/Ritter reactions expand functionalization possibilities?

Combining Henry and Ritter reactions in one pot enables synthesis of N-(β-nitroalkyl) amides. Using 2-nitro-1-phenylethanol, nitriles, and DABCO catalyst, halogen-substituted acetamides/benzamides are formed. Silica gel chromatography isolates products, with structural validation via ESI-HRMS and ¹³C NMR .

Q. What are the limitations of enzymatic assays for quantifying nitroaldolase activity?

Nitroaldolase activity assays monitor benzaldehyde release from this compound. Challenges include spontaneous substrate cleavage (blank reactions show ~5% background activity) and enzyme inhibition at high substrate concentrations (>6 mM). Steady-state kinetics require precise control of citrate-phosphate buffer (pH 5.5) and enzyme stability in BES buffer (pH 7.2) .

Q. How does solvent viscosity impact bioconversion efficiency in two-phase systems?

In Saccharomyces cerevisiae fermentations, oleic acid extracts 2-phenylethanol (PEA) to mitigate toxicity. However, high viscosity reduces oxygen transfer (kLa), limiting volumetric productivity (0.26 g L⁻¹ h⁻¹). Optimizing aeration and phase ratios (aqueous:organic) balances PEA partitioning (24 g/L in oleic phase vs. 2.1 g/L in aqueous) .

Key Notes

- Avoid solvents like THF or acetonitrile in asymmetric Henry reactions due to inactivity .

- Enzymatic resolution (AtHNL) is preferable for high ee but requires sub-50% conversion to avoid racemization .

- Tandem reactions expand utility but necessitate orthogonal protecting groups for complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.